Cas no 81103-11-9 (Clarithromycin)

Clarithromycin 化学的及び物理的性質
名前と識別子
-
- Clarithromycin
- Naxy
- Clarithromycin-13C-d3
- 6-O-metkylerythromycin
- Biaxin
- Claric
- Claris
- ClarithroMycin Identity
- Clarosip
- Clathromycin
- Cyllind
- Klacid
- Kladd
- Klar-icid
- Macladin
- te-03
- TE-031
- Veclam
- Zeciar
- Zeclar
- 6-O-Methylerythromycin
- A-56268
- Klaricid
- 6-O-Methylerythromycin a
- Clarithromycine
- Kofron
- Clarith
- Clarithromycinum
- Erythromycin, 6-O-methyl-
- Biaxin XL
- Fromilid
- Claridar
- Bicrolid
- Astromen
- Claricide
- Clacine
- Abbotic
- Mabicrol
- Clambiotic
- Klaciped
- Heliclar
- Claripen
- Claribid
- Clarem
- Clacid
- Clacee
- Maclar
- Klarid
- Crixan
- Klarin
- Klabax
- Cyllid
- Mavid
- Helas
- Biaxin filmtab
- Adel
- Klax
- Biaxin xl filmtab
- Biaxin HP
- Klar
- Klaricid Pediatric
- Clarithromycine [INN-F
- NSC-758704
- SR-05000001992-2
- CLARITHROMYCIN [EP MONOGRAPH]
- SDP-015
- AGOYDEPGAOXOCK-KCBOHYOISA-N
- CCRIS 8833
- Clarithromycin & Interleukin-12
- NS00098550
- KBio2_005645
- NCGC00095117-01
- CLARITHROMYCIN IDENTITY (USP-RS)
- AKOS015894242
- SPECTRUM1504231
- clarithromycina
- CPD000466382
- DivK1c_006655
- Spectrum5_001729
- Clarithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- Spectrum4_000629
- A56268
- AB00053394_14
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dion
- Clarithromycin, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL38125
- UNII-H1250JIK0A
- Z1515385076
- DTXCID40820062
- NCGC00260449-01
- CHEBI:3732
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- HMS2090O11
- Clarithromycin, >=95% (HPLC)
- C2220
- HMS2051G18
- 81103-11-9
- DB01211
- s2555
- CLARITHROMYCIN [ORANGE BOOK]
- CLARITHROMYCIN [JAN]
- ANX-015
- CS-2576
- Clarithromycinum [INN-Latin]
- Clarithromycine (INN-French)
- SBI-0206716.P001
- SR-05000001992
- HMS1922H09
- HMS3715J17
- PREVPAC COMPONENT CLARITHROMYCIN
- HSDB 8055
- Q118551
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- SMR000466382
- CAS-81103-11-9
- 116836-41-0
- MLS001201751
- (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3,4,6-Trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-11,12-dihydroxy-6-methoxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecan-13-olide
- SR-05000001992-1
- (3R,4S,5S,6R,7R,9R,11S, 12R,13S,14S)-6-{[(2S,3R,4S,6R)- 4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy- 4-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-4,6- dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1- oxacyclotetradecane-2,10-dione
- Spectrum2_001668
- H1250JIK0A
- NSC643733
- (14R)-14-Hydroxyclarithromycin
- Spectrum_000089
- CLARITHROMYCIN [INN]
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-14-ethyl-12,13-dihydroxy-4-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-7-methoxy-3,5,7,9,11,13-hexamethyl
- HMS2094M05
- CHEMBL1741
- Claritromicina [INN-Spanish]
- Tox21_111429
- Pharmakon1600-01504231
- BSPBio_003453
- Clarithromycin, >=98% (HPLC)
- D00276
- Clarithromycin (JP17/USP/INN)
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione (non-preferred name)
- BRD-K49668410-001-18-8
- Lactoferrin B & Clarithromycin
- C06912
- Klaricid XL
- CLARITHROMYCIN (MART.)
- CLARITHROMYCIN [USP IMPURITY]
- CTY
- Abbott-56268
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Clarithromycinum (INN-Latin)
- CLARITHROMYCIN [MART.]
- Q-200870
- CLM & IL-12
- GTPL10903
- CLARITHROMYCIN COMPONENT OF PREVPAC
- HY-17508
- J01FA09
- CCG-39086
- Clarithromycin (Biaxin, Klacid)
- Clarithromycin, Pharmaceutical Secondary Standard; Certified Reference Material
- DTXSID3022829
- HMS2231A08
- BRD-K49668410-001-07-1
- Clarithromycin, United States Pharmacopeia (USP) Reference Standard
- Clarithromycine [INN-French]
- NCGC00178054-06
- NCGC00178054-01
- Claritromicina
- KBio3_002673
- CLARITHROMYCIN [WHO-DD]
- NSC 758704
- CLARITHROMYCIN (USP MONOGRAPH)
- KBioSS_000509
- BDBM50404044
- (3R,4S,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacy
- Clarithromycin 100 microg/mL in Acetonitrile
- KBio2_000509
- MLS001424066
- Clarithromycin500 mg
- Clarithromycin extended release
- SPBio_001855
- KBioGR_001218
- Klaricid H.P.
- MFCD00865140
- AB00053394-12
- NSC758704
- TE031
- LMPK04000014
- Biaxin (TN)
- Clarithromycin,(S)
- KBio2_003077
- AB00053394-10
- AB00053394-13
- Claritromicina (INN-Spanish)
- 6-0-methylerythromycin A
- CLARITHROMYCIN [USP MONOGRAPH]
- Spectrum3_001667
- Lactoferrin H & Clarithromycin
- AB00053394_15
- CLARITHROMYCIN (EP MONOGRAPH)
- CLARITHROMYCIN IDENTITY [USP-RS]
- CLARITHROMYCIN (USP IMPURITY)
- DRG-0099
- SpecPlus_000559
- Tox21_202903
- BIDD:GT0200
- CLARITHROMYCIN [MI]
- NC00140
- CLARITHROMYCIN (USP-RS)
- A840042
- O(6)-methylerythromycin
- MLS000759516
- F14975
- KBio1_001599
- 6-O-methyl erythromycin
- Clarithromycin [USAN:USP:INN:BAN:JAN]
- CLARITHROMYCIN [VANDF]
- CLARITHROMYCIN [USP-RS]
- Clarithromycin (USAN:USP:INN:BAN:JAN)
- Clarithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- 6-O-Methylerythromycin (ACI)
- Oxacyclotetradecane, erythromycin deriv. (ZCI)
- A 56268
- Abbott 56268
- Antibiotic A 56268
- Antibiotic TE 31
- Clamicin
- Claritek
- Clarithro
- CRIXAN OD
- Fascar
- Kelamycin
- Klaribac
- Klarimix
- Klarithran MR
- MeSH ID: D017291
- TE 031
- BRD-K49668410-001-16-2
- Clarithromycin (JP18/USP/INN)
-
- MDL: MFCD00865140
- インチ: 1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- InChIKey: AGOYDEPGAOXOCK-KCBOHYOISA-N
- ほほえんだ: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@@H]1[C@@H](C)[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H](C)C(=O)O[C@H](CC)[C@](O)(C)[C@H](O)[C@@H](C)C(=O)[C@H](C)C[C@@]1(C)OC
計算された属性
- せいみつぶんしりょう: 747.47700
- どういたいしつりょう: 747.477
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 52
- 回転可能化学結合数: 8
- 複雑さ: 1190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 183
じっけんとくせい
- 色と性状: 無味、苦味のある白色結晶粉末または無色針状結晶
- 密度みつど: 1.1334 (rough estimate)
- ゆうかいてん: 222.0 to 227.0 deg-C
- ふってん: 805.5°C at 760 mmHg
- フラッシュポイント: >110°(230°F)
- 屈折率: -92 ° (C=1, CHCl3)
- ようかいど: Soluble in DMSO
- あんていせい: Store in Freezer
- PSA: 182.91000
- LogP: 2.43970
- ようかいせい: それはクロロホルムやアセトンに溶けやすく、エタノール、エーテル、メタノールに微溶解し、水にほとんど溶けない
- マーカー: 2339
- ひせんこうど: -85.0° ~ -97.0° (c=1, CHCl3)
Clarithromycin セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:KF4997000
-
危険物標識:
- どくせい:LD50 in male, female mice, male, female rats (mg/kg): 2740, 2700, 3470, 2700 orally, 1030, 850, 669, 753 i.p., >5000 all s.c. (Abe)
- リスク用語:R22
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Clarithromycin 税関データ
- 税関コード:29419000
- 税関データ:
中国税関コード:
29419000
Clarithromycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8937-1 g |
Clarithromycin |
81103-11-9 | >98% | 1g |
$300.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026241-5g |
Clarithromycin |
81103-11-9 | 99% | 5g |
¥84 | 2023-09-07 | |
Biosynth | AC72406-2 mg |
Clarithromycin-13CD3 |
81103-11-9 | 2mg |
$1,455.30 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1434-25 mg |
Clarithromycin |
81103-11-9 | 99.89% | 25mg |
¥222.00 | 2022-04-26 | |
BioAustralis | BIA-C1313-25 mg |
Clarithromycin |
81103-11-9 | >95%byHPLC | 25mg |
$336.00 | 2023-08-11 | |
eNovation Chemicals LLC | D488566-100g |
clarithromycin |
81103-11-9 | 97% | 100g |
$220 | 2024-06-05 | |
TRC | C559750-250mg |
Clarithromycin |
81103-11-9 | 250mg |
$142.00 | 2023-05-18 | ||
TRC | C559750-2.5g |
Clarithromycin |
81103-11-9 | 2.5g |
$907.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1434-200 mg |
Clarithromycin |
81103-11-9 | 99.89% | 200mg |
¥687.00 | 2022-04-26 | |
Axon Medchem | 3445-50 mg |
Clarithromycin |
81103-11-9 | 98% | 50mg |
€50.00 | 2023-07-10 |
Clarithromycin 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11, 80 °C; 80 °C → rt; 10 min, rt
ごうせいかいろ 2
ごうせいかいろ 3
Clarithromycin Raw materials
- Erythromycin, 6-O-methyl-2',4''-bis-O-(trimethylsilyl)-, 9-(O-2-pyrimidinyloxime), (9E)-
- Erythromycin, 6-O-methyl-, 9-(O-2-pyrimidinyloxime), (9E)-
Clarithromycin Preparation Products
Clarithromycin サプライヤー
Clarithromycin 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
Clarithromycinに関する追加情報
Clarithromycin: A Comprehensive Overview
Clarithromycin, with the CAS number 81103-11-9, is a macrolide antibiotic that has been widely used in the treatment of various bacterial infections. It is derived from erythromycin and was developed to improve upon the pharmacokinetic properties of its predecessor. Clarithromycin is known for its broad spectrum of activity against gram-positive bacteria, certain gram-negative organisms, and some atypical pathogens such as Mycoplasma and Chlamydia species.
The chemical structure of Clarithromycin includes a macrocyclic lactone ring with a methyl group substitution at position 6, which contributes to its enhanced stability and bioavailability. This modification allows it to penetrate tissues more effectively than erythromycin, making it a preferred choice for infections in areas such as the lungs, skin, and soft tissues. Recent studies have also highlighted its potential in combating multidrug-resistant bacteria, a growing concern in modern medicine.
In terms of clinical applications, Clarithromycin is commonly prescribed for respiratory tract infections, including bronchitis and pneumonia. It is also effective in treating skin and soft tissue infections caused by susceptible pathogens. One of the notable advantages of Clarithromycin is its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of pathogenic microorganisms.
Recent research has focused on optimizing the delivery methods of Clarithromycin to enhance its efficacy and reduce side effects. For instance, studies have explored the use of nanoparticles and liposomal formulations to improve drug targeting and reduce systemic toxicity. These advancements hold promise for future applications in targeted therapy against resistant bacterial strains.
The pharmacokinetics of Clarithromycin are well-documented, with good oral bioavailability and a relatively long half-life, allowing for once or twice daily dosing regimens. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, which can lead to potential drug interactions with other medications metabolized through the same pathway. Clinicians are advised to monitor patients for such interactions when prescribing Clarithromycin.
In conclusion, Clarithromycin, CAS number 81103-11-9, remains a cornerstone in antimicrobial therapy due to its broad spectrum activity and favorable pharmacokinetic profile. Ongoing research continues to explore new formulations and applications for this versatile antibiotic, ensuring its relevance in combating bacterial infections in an era of increasing antimicrobial resistance.

